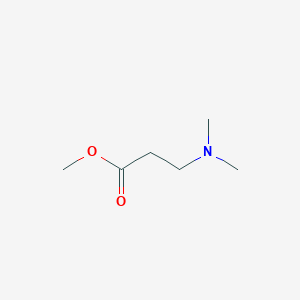
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine
Overview
Description
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is a phosphine ligand with the empirical formula C20H32NP . It has a molecular weight of 317.45 . This compound is often used as a catalyst for cycloaddition reactions in the presence of rhodium catalysts .
Molecular Structure Analysis
The molecular structure of Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine consists of a phosphorus atom bonded to a phenyl ring, which is substituted at the 4-position with a dimethylamino group . The phosphorus atom is also bonded to two cyclohexyl groups .Chemical Reactions Analysis
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is suitable for various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .Physical And Chemical Properties Analysis
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is a solid substance . It has a melting point of 103-108°C . The compound’s SMILES string isCN(C)c1ccc(cc1)P(C2CCCCC2)C3CCCCC3 .
Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
This compound serves as an effective ligand in the Buchwald-Hartwig cross coupling reaction, which is used to form carbon-nitrogen bonds. This reaction is pivotal in the synthesis of complex amines, which are integral to pharmaceuticals and agrochemicals .
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, this phosphine facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This reaction is widely used in the production of fine chemicals and materials science .
Stille Coupling
The Stille coupling application involves the use of this phosphine as a ligand to couple organotin reagents with electrophiles, particularly in the synthesis of polyolefins and other polymers, which are essential in creating new materials .
Sonogashira Coupling
As a ligand, Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is used in Sonogashira coupling to create carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is crucial for constructing molecular architectures in organic electronics and pharmaceuticals .
Negishi Coupling
This phosphine compound acts as a ligand in Negishi coupling, which is employed to join alkyl, alkenyl, or aryl zinc compounds with aryl or alkenyl halides. This method is highly valued for its precision in synthesizing complex organic compounds .
Heck Reaction
The Heck reaction utilizes this phosphine as a ligand to catalyze the addition of aryl or vinyl groups to alkenes. This reaction is fundamental in the creation of fine chemicals and active pharmaceutical ingredients .
Hiyama Coupling
In Hiyama coupling, the compound is used as a ligand to facilitate the cross-coupling of organosilanes with aryl or alkenyl halides. This technique is significant for its tolerance to various functional groups and its role in streamlining synthetic pathways .
Cycloaddition Reactions
Lastly, Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is a catalyst for cycloaddition reactions in the presence of rhodium catalysts. These reactions are essential for constructing cyclic compounds, which have numerous applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
As a catalyst, Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible. The exact nature of these interactions can vary depending on the specific reaction, but often involve the formation of transient complexes with the reactants.
Biochemical Pathways
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is known to be involved in cycloaddition reactions in the presence of rhodium catalysts . These reactions are a type of chemical reaction, called pericyclic reactions, in which two or more unsaturated molecules (or parts of the same molecule) combine with the simultaneous making and breaking of bonds to form a cyclic product.
Result of Action
The result of Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine’s action as a catalyst is the efficient production of the desired products from the reactants . By lowering the activation energy of the reaction, it allows the reaction to proceed more quickly and under milder conditions, which can improve the yield and selectivity of the reaction.
Safety and Hazards
properties
IUPAC Name |
4-dicyclohexylphosphanyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHKZXJHGGGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193460 | |
| Record name | Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine | |
CAS RN |
40438-64-0 | |
| Record name | Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040438640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)









